2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one
Description
2H,10H-[1,3]Dioxolo[4,5-b]xanthen-10-one is a tricyclic xanthone derivative characterized by a fused dioxole ring at positions 4 and 5 of the xanthenone core. This compound belongs to the flavonoid family, which is widely studied for its antioxidant and bioactive properties . The molecular formula is C₁₆H₁₂O₆ (molecular weight: 300.26 g/mol), featuring a methylenedioxy (dioxole) group and hydroxyl substitutions that contribute to its reactivity and biological activity. It has been identified in metabolomic studies of sesame seeds, where it demonstrated superior antioxidant scores compared to other flavonoids like diosmetin and aracarpene 2 .
Properties
CAS No. |
6720-25-8 |
|---|---|
Molecular Formula |
C14H8O4 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-b]xanthen-10-one |
InChI |
InChI=1S/C14H8O4/c15-14-8-3-1-2-4-10(8)18-11-6-13-12(5-9(11)14)16-7-17-13/h1-6H,7H2 |
InChI Key |
FOINFNBKTYKBJH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one typically involves a multi-component reaction. One common method is the three-component one-pot synthesis, which includes the reaction of 3,4-methylenedioxyphenol, aromatic aldehydes, and 2-hydroxy-1,4-naphthoquinone in the presence of a catalyst such as perchloric acid supported on silica (HClO4–SiO2). This reaction is carried out under solvent-free conditions, making it an efficient and environmentally friendly approach .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of heterogeneous catalysts like HClO4–SiO2 are likely to be employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural-Activity Relationships (SAR)
- Methoxy Substitutions : Methoxy groups (e.g., 7,8,9-trimethoxy) enhance lipophilicity and may improve membrane permeability, critical for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
